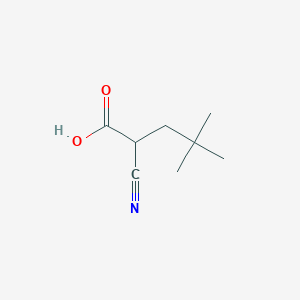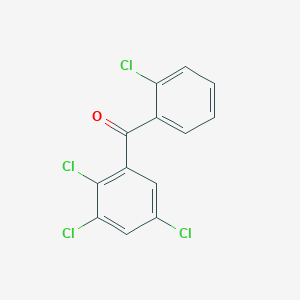![molecular formula C14H18N2O B14378141 [(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile CAS No. 89482-44-0](/img/structure/B14378141.png)
[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile is a chemical compound with a unique structure that includes a nitrile group attached to an isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile typically involves the reaction of 1,1,3,3-tetramethylisoindoline with acetonitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where the nitrile group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: A related compound with a similar structure but different functional groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another compound with tetramethyl groups but different chemical properties.
Uniqueness
[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
89482-44-0 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
2-(1,1,3,3-tetramethylisoindol-2-yl)oxyacetonitrile |
InChI |
InChI=1S/C14H18N2O/c1-13(2)11-7-5-6-8-12(11)14(3,4)16(13)17-10-9-15/h5-8H,10H2,1-4H3 |
Clé InChI |
MJMDRDDKIMAUBN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(N1OCC#N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


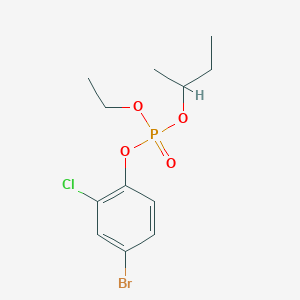
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)




![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
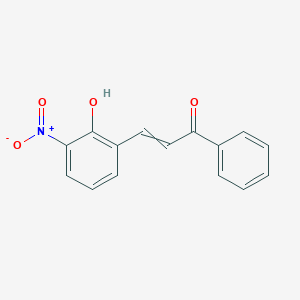
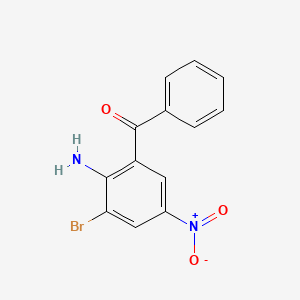
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
